3-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester

Description

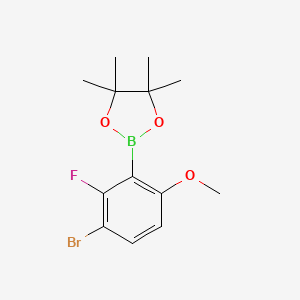

3-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester (CAS: 2121511-98-4) is a boronic ester derivative with the molecular formula C₁₃H₁₇BBrFO₃ and a molecular weight of 330.99 g/mol . Its structure features a bromo substituent at the 3-position, fluoro at the 2-position, and methoxy at the 6-position of the phenyl ring, tethered to a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryls, leveraging the bromo group as a reactive site for palladium-catalyzed coupling .

Properties

IUPAC Name |

2-(3-bromo-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrFO3/c1-12(2)13(3,4)19-14(18-12)10-9(17-5)7-6-8(15)11(10)16/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQGCESIYBKEAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester typically involves the following steps:

Bromination: The starting material, 2-fluoro-6-methoxyphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.

Pinacol Ester Formation: The resulting boronic acid is esterified with pinacol to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Substitution: The bromine atom can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: 3-Bromo-2-fluoro-6-methoxyphenol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester is utilized in various fields:

Chemistry: As a reagent in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Biology: In the development of biologically active molecules and probes.

Medicine: For the synthesis of drug candidates and therapeutic agents.

Industry: In the production of polymers, electronic materials, and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through the Suzuki-Miyaura coupling mechanism:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the catalyst.

Comparison with Similar Compounds

Substituent Effects on Molecular Weight and Reactivity

Substituents significantly influence molecular weight and electronic properties, which in turn affect solubility and reactivity.

Solubility Trends

Phenylboronic acid pinacol esters generally exhibit superior solubility in organic solvents compared to their parent acids. highlights that pinacol esters show the highest solubility in chloroform and lower solubility in hydrocarbons like methylcyclohexane . Substituents further modulate solubility:

- Electron-withdrawing groups (e.g., NO₂ in 2-Bromo-6-fluoro-3-nitro): Reduce solubility in non-polar solvents due to increased polarity.

- Lipophilic groups (e.g., Me in 6-Bromo-2-fluoro-3-methyl): Enhance solubility in hydrocarbons.

- Methoxy groups (e.g., in the target compound): Moderate polarity balances solubility across solvents.

Reactivity in Cross-Coupling Reactions

The bromo substituent in the target compound is a superior leaving group compared to chloro or methylthio groups, making it more reactive in Suzuki-Miyaura couplings . For example:

Stability and Functional Group Compatibility

- Nitro groups (e.g., in 2-Bromo-6-fluoro-3-nitro): May destabilize the boronic ester under basic conditions or during prolonged storage.

- Methylthio groups (e.g., in 3-Fluoro-2-methyl-6-(methylthio)): Susceptible to oxidation, requiring inert atmospheres for handling.

- The target compound’s methoxy group enhances steric protection of the boronic ester, improving stability .

Biological Activity

3-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester is a significant compound in medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article discusses the compound's biological properties, mechanisms of action, and relevant research findings.

Overview of Boronic Acids

Boronic acids, including their esters, are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property makes them valuable in various biological applications, such as enzyme inhibition and drug development. The specific structure of this compound contributes to its unique biological activities.

The biological activity of this compound is primarily attributed to its interaction with serine proteases and kinases. The boronic acid moiety can form covalent bonds with the active site serine residues in these enzymes, leading to inhibition of their activity.

Key Mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor for various serine proteases and kinases, which are crucial in cellular signaling pathways.

- Cell Cycle Modulation: Studies indicate that compounds similar to this boronic acid can halt cell cycle progression at the G2/M phase, leading to growth inhibition in cancer cells .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

-

Anticancer Activity:

- The compound shows promise as a potential anticancer agent by inhibiting key enzymes involved in cancer cell proliferation.

- It has been noted for its ability to induce apoptosis in cancer cell lines.

- Antibacterial Properties:

-

Antiviral Effects:

- Some studies suggest that boronic acids can interfere with viral replication processes, although specific data on this compound's antiviral activity remains limited.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological implications of boronic acids:

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other boronic acid derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.